Product packaging for 10-(2-Methyl-benzyl)-10H-acridin-9-one(Cat. No.:CAS No. 425646-81-7)

10-(2-Methyl-benzyl)-10H-acridin-9-one

Cat. No.: B5396257
CAS No.: 425646-81-7
M. Wt: 299.4 g/mol
InChI Key: IARPQKMXEGUHEC-UHFFFAOYSA-N
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Description

10-(2-Methyl-benzyl)-10H-acridin-9-one is a synthetic acridinone derivative of significant interest in biomedical research, particularly in the field of oncology. Acridinone derivatives are widely investigated for their potential as anti-tumour agents, with their biological activity primarily attributed to their planar aromatic structure that allows them to interact with DNA via intercalation . This interaction can disrupt DNA replication and function, and inhibit key enzymes such as topoisomerases, which are critical targets in cancer therapy . The structural motif of benzyl substitution at the N-10 position of the acridinone core, as seen in this compound, is a common feature in many compounds studied for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (HL-60, K562), and colon carcinoma (HCT-116) . The specific 2-methyl-benzyl substituent may influence the compound's lipophilicity, DNA binding affinity, and overall pharmacological profile, making it a valuable building block for researchers designing and synthesizing novel therapeutic agents . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO B5396257 10-(2-Methyl-benzyl)-10H-acridin-9-one CAS No. 425646-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(2-methylphenyl)methyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-15-8-2-3-9-16(15)14-22-19-12-6-4-10-17(19)21(23)18-11-5-7-13-20(18)22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARPQKMXEGUHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341231
Record name 10-(2-Methyl-benzyl)-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425646-81-7
Record name 10-(2-Methyl-benzyl)-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Strategies for the Core Acridin-9(10H)-one Scaffold

The acridin-9(10H)-one framework, also known as acridone (B373769), is a key heterocyclic system present in various natural products and pharmacologically active molecules. nih.gov Its synthesis has been achieved through several classical and modern chemical strategies.

One of the most common and versatile methods for constructing the acridin-9(10H)-one core is the Jourdan-Ullmann reaction. nih.gov This strategy involves the copper-catalyzed condensation of an anthranilic acid derivative with an aryl halide to form an N-phenylanthranilic acid intermediate. rsc.orgwikipedia.org Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acids like polyphosphoric acid (PPA) or sulfuric acid, yields the tricyclic acridone structure. rsc.orgresearchgate.net The reaction tolerates a range of functional groups on both the anthranilic acid and aryl halide components. rsc.orgresearchgate.net The traditional Ullmann condensation often required harsh conditions, including high temperatures and stoichiometric copper. wikipedia.org However, modern advancements have introduced more efficient catalytic systems. wikipedia.org

Table 1: Examples of Acridin-9(10H)-one Synthesis via Ullmann Condensation
2-Halobenzoic Acid DerivativeAniline DerivativeCatalyst/ConditionsProductYieldReference
2-Chlorobenzoic acidAnilineCu, K₂CO₃; then H₂SO₄Acridin-9(10H)-oneNot specified pharmaguideline.com
2-Bromobenzoic acidVarious anilinesCu, K₂CO₃, EtOH; then PPASubstituted Acridin-9(10H)-onesGood rsc.org
2-Chlorobenzoic acidp-Amino acetophenoneCu, K₂CO₃, DMF; then PPA2-Acetylacridin-9(10H)-oneNot specified juniperpublishers.com
2-Chlorobenzoic acid4-Aminobenzoic acidCuO; then H₂SO₄9(10H)-Acridone-2-carboxylic acidHigh researchgate.net

Isatoic anhydrides, which are N-carboxyanhydrides of anthranilic acids, serve as versatile precursors for various heterocyclic systems. wikipedia.orgnih.gov They are typically prepared by the reaction of anthranilic acid with phosgene. wikipedia.orgorgsyn.org In the context of acridone synthesis, isatoic anhydrides can react with carbanions derived from sources like cyclohexanediones. thieme-connect.de This reaction initially forms tetrahydroacridinone derivatives, which can then be aromatized to the corresponding acridin-9(10H)-ones. For instance, the treatment of isatoic anhydrides with cyclohexane-1,3-diones (dihydroresorcinols) has been reported to produce these acridone precursors. thieme-connect.de

The generation of acridin-9(10H)-one can also be achieved through reactions involving the highly reactive intermediate, benzyne. libretexts.orglibretexts.org One approach involves the nucleophilic coupling of an anthranilate ester with benzyne, which can be generated in situ from precursors like 2-(trimethylsilyl)phenyl triflate. nih.govresearchgate.net An alternative benzyne-mediated synthesis involves refluxing methyl 2-aminobenzoate (B8764639) with butyl nitrite; in this process, the aminobenzoate acts as a source for benzyne, which then reacts with unreacted starting material to form the acridone scaffold in a 47% yield. thieme-connect.de A more complex and unusual formation of acridones occurs from the reaction of N-unsubstituted β-lactams with arynes. caltech.edunih.gov This process involves an initial insertion of the aryne into the C-N bond of the β-lactam to form a dihydroquinolinone, which then reacts with a second molecule of aryne, leading to the acridone product via extrusion of an ethylene (B1197577) molecule. nih.gov

A direct and fundamental method for preparing acridin-9(10H)-ones is the oxidation of the parent acridine (B1665455) heterocycle. wikipedia.org This transformation specifically targets the activated carbon at the 9-position. A common and effective method involves the oxidation of acridine with dichromate in acetic acid to yield acridone. pharmaguideline.comptfarm.pl Other oxidizing agents, such as peroxymonosulfuric acid and peroxybenzoic acid, have also been successfully employed for this conversion. wikipedia.orgrsc.org The reaction with peroxyacids can sometimes lead to the formation of the acridine N-oxide as a byproduct. rsc.org

N-Alkylation and Derivatization at the 10-Position

The nitrogen atom of the acridin-9(10H)-one scaffold is nucleophilic and can be readily alkylated to produce a wide array of N-substituted derivatives. thieme-connect.dewikipedia.org This reaction typically proceeds by treating the parent acridone with an alkylating agent in the presence of a base. For example, the reaction of acridone with propargyl bromide using potassium tert-butoxide as the base in a solvent like DMSO yields the corresponding N-propargylated acridone. rsc.org This reactivity is crucial for the synthesis of the title compound.

The synthesis of the target compound, 10-(2-Methyl-benzyl)-10H-acridin-9-one, is achieved through the N-alkylation of the acridin-9(10H)-one core. This specific derivatization involves the reaction of acridin-9(10H)-one with a 2-methylbenzyl halide, such as 2-methylbenzyl chloride or bromide. The reaction is typically carried out in the presence of a suitable base to deprotonate the acridone nitrogen, thereby enhancing its nucleophilicity. A general procedure for the N-benzylation of acridones has been reported, which can be directly applied to this synthesis. nih.gov

Table 2: Synthesis of this compound
Reactant 1Reactant 2Typical Reagents/ConditionsProduct
Acridin-9(10H)-one2-Methylbenzyl halide (e.g., chloride or bromide)Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO)This compound

Functionalization and Further Chemical Modifications of the Acridinone (B8587238) Ring System

The acridinone ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. These modifications can be used to fine-tune the electronic properties, solubility, and biological activity of the parent molecule.

Halogenation of the acridinone core introduces a versatile handle for further chemical transformations, such as cross-coupling reactions. The electron-rich aromatic rings of the acridinone system can undergo electrophilic halogenation. The positions most susceptible to electrophilic attack are typically the 2- and 7-positions.

For this compound, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent such as acetic acid or a chlorinated solvent can introduce bromine or chlorine atoms onto the acridinone backbone. The regioselectivity of the halogenation can be influenced by the reaction conditions and the directing effects of the carbonyl group and the N10-substituent.

Table 2: Potential Halogenation Reactions of this compound

Halogenating AgentSolventPotential Products
N-Bromosuccinimide (NBS)Acetic Acid2-Bromo-10-(2-methyl-benzyl)-10H-acridin-9-one
N-Chlorosuccinimide (NCS)Dichloromethane2-Chloro-10-(2-methyl-benzyl)-10H-acridin-9-one

This table outlines plausible reactions based on the general reactivity of the acridinone scaffold.

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org A halogenated derivative of this compound, for instance, a bromo-substituted analog, can serve as the substrate for a Heck reaction. This allows for the introduction of various alkenyl groups onto the acridinone core.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This methodology has been applied to acridone derivatives to synthesize more complex structures. nih.gov

Table 3: Hypothetical Heck Reaction with a Halogenated Acridinone Derivative

Acridinone SubstrateAlkeneCatalystBasePotential Product
2-Bromo-10-(2-methyl-benzyl)-10H-acridin-9-oneStyrenePd(OAc)₂ / PPh₃Et₃N2-Styryl-10-(2-methyl-benzyl)-10H-acridin-9-one
2-Bromo-10-(2-methyl-benzyl)-10H-acridin-9-oneMethyl acrylatePd(OAc)₂ / PPh₃K₂CO₃Methyl 3-(10-(2-methyl-benzyl)-9-oxo-9,10-dihydroacridin-2-yl)acrylate

This table illustrates potential applications of the Heck reaction on a functionalized derivative of the title compound.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for forming 1,4-disubstituted-1,2,3-triazoles. This strategy can be employed to conjugate the acridinone scaffold to other molecules. To achieve this, either the acridinone or the conjugation partner must bear an azide (B81097) group, and the other must have a terminal alkyne.

For instance, if a propargyl group were introduced at a suitable position on the this compound scaffold, it could readily react with an azido-functionalized molecule. Conversely, an azido-functionalized acridinone could be coupled with an alkyne-containing molecule. This approach has been successfully used for the synthesis of triazole-containing carbazole (B46965) derivatives, including those prepared from 2-methylbenzyl halides. nih.gov

The acridinone core possesses a ketone functional group and can undergo reduction to the corresponding secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting acridinol derivative would have a significantly different three-dimensional structure and electronic properties compared to the parent acridinone.

Oxidation of the acridinone core is less common as it is already in a relatively high oxidation state. However, under harsh oxidative conditions, degradation of the aromatic system could occur. More relevant are the electrochemical properties, where the acridinone system can undergo reversible or irreversible oxidation and reduction processes, which are of interest in the context of materials science. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. For 10-(2-Methyl-benzyl)-10H-acridin-9-one, the ¹H NMR spectrum displays characteristic signals corresponding to the protons in the acridinone (B8587238) core and the 2-methylbenzyl substituent.

Table 1: Representative ¹H NMR Data for Acridone (B373769) and Benzyl-Substituted Compounds

CompoundProton TypeChemical Shift (δ) ppmMultiplicity
9(10H)-AcridoneAromatic-H~7.1-8.5m
NH~11.8s (broad)
1-(2-methylbenzyl)piperidineAromatic-H~7.1-7.2m
CH₂ (benzyl)~3.4s
CH₃~2.3s

Note: This table presents generalized data from related structures to illustrate expected chemical shift regions. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to characterize the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The carbonyl carbon (C=O) of the acridinone ring is a particularly notable signal, typically appearing significantly downfield, often above δ 170 ppm. researchgate.net For example, in 10-methyl-9(10H)-acridone, the carbonyl carbon signal is a key identifier. The aromatic carbons of the acridinone and benzyl (B1604629) groups will resonate in the approximate range of δ 110-150 ppm. The benzylic methylene (B1212753) carbon (CH₂) and the methyl carbon (CH₃) will appear in the upfield region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Data for Acridone and Benzyl-Substituted Compounds

CompoundCarbon TypeChemical Shift (δ) ppm
9(10H)-AcridoneC=O~177
Aromatic-C~115-142
1-(2-methylbenzyl)piperidineAromatic-C~125-137
CH₂ (benzyl)~61
Piperidine-C~24-55
CH₃~19

Note: This table presents generalized data from related structures to illustrate expected chemical shift regions. Actual values for this compound may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

HSQC correlates the signals of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum. HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the 2-methylbenzyl group and the nitrogen atom of the acridinone core, as well as for confirming the positions of substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and high molecular weight compounds. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. rsc.org This allows for the determination of the elemental formula of the compound, which for this compound is C₂₁H₁₇NO. chemnet.com The experimentally determined exact mass should closely match the calculated theoretical mass, providing strong evidence for the compound's identity.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy - IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group in the acridinone ring is expected to be observed. This peak typically appears in the range of 1610-1640 cm⁻¹. nih.gov For instance, in related dihydroacridinone derivatives, this C=O stretch is a prominent feature. nih.gov Additionally, the spectrum will show absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the methyl and methylene groups, as well as C=C stretching vibrations of the aromatic rings. nih.gov

Table 3: Key IR Absorption Bands for Acridone Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ketone)Stretch~1610-1640
C=C (aromatic)Stretch~1470-1600
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic)Stretch~2850-3000

Note: This table presents generalized data from related structures to illustrate expected absorption regions. Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Mechanistic Studies

The electronic absorption and emission properties of this compound are critical in understanding its behavior, particularly in the context of its interaction with biological macromolecules and its potential as a fluorescent probe. The acridone scaffold is known for its distinct photophysical properties, which can be modulated by substitutions on the acridine (B1665455) ring and the nitrogen atom.

UV-Vis spectroscopy of acridone derivatives typically reveals characteristic absorption bands corresponding to π-π* and n-π* transitions. For instance, a study on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, a related acridine derivative, showed distinct absorption spectra that were crucial in tracking photochemical reactions. bgsu.edu In protic solvents, this compound underwent a rapid heterolytic cleavage of the C-O bond, generating the 10-methyl-9-phenylacridinium cation, a process that was monitored by the appearance of new absorption bands in the UV-Vis spectrum. bgsu.edu Similar principles apply to this compound, where changes in the absorption spectrum upon interaction with a target molecule can provide insights into binding mechanisms and stoichiometry.

Fluorescence spectroscopy is an even more sensitive technique for studying such interactions. Acridone-based compounds often exhibit fluorescence that is highly sensitive to their local environment. rsc.org Changes in fluorescence intensity, emission wavelength (Stokes shift), and fluorescence lifetime can provide detailed information about binding events, conformational changes, and the polarity of the binding site. For example, the fluorescence of a dye molecule can be significantly enhanced when bound to a nucleic acid compared to when it is free in solution. nih.gov This property is the basis for various fluorescence-based assays.

Spectrophotometric titrations using UV-Vis spectroscopy are a fundamental method to quantify the binding affinity between a ligand, such as this compound, and a target molecule, like DNA or a protein. This technique involves recording the changes in the absorbance of the ligand at a specific wavelength upon incremental addition of the target molecule.

The process allows for the determination of the binding constant (Kb) and the binding stoichiometry (n). By analyzing the spectral changes, one can construct a binding isotherm, which plots the change in absorbance against the concentration of the target. Fitting this data to an appropriate binding model, such as the Scatchard model, yields the binding parameters. This method has been successfully used to study the interactions of various small molecules with biomolecules.

Fluorescence Intercalator Displacement (FID) assays are a powerful, high-throughput method for identifying and characterizing the binding of small molecules to nucleic acids. nih.govnih.govrsc.org The assay relies on the displacement of a fluorescent intercalator, a dye that fluoresces strongly when bound to DNA, by a competing ligand. nih.govnih.gov

The basic principle involves a pre-formed complex of a nucleic acid and a fluorescent dye. nih.gov When a compound like this compound is introduced and binds to the nucleic acid, it can displace the fluorescent probe. nih.gov This displacement leads to a decrease in the fluorescence intensity of the dye, as the free dye in solution has a much lower quantum yield. nih.gov The extent of the fluorescence decrease is proportional to the binding affinity of the test compound. nih.gov

FID assays are advantageous because they are sensitive, require small amounts of material, and can be adapted for high-throughput screening. nih.gov They provide a convenient way to assess the relative binding affinities of a library of compounds for a specific nucleic acid target. nih.gov

Table 1: Comparison of Spectroscopic Techniques for Binding Studies

Technique Principle Information Obtained Advantages
Spectrophotometric Titration Measures changes in UV-Vis absorbance of the ligand upon addition of a target molecule. Binding constant (Kb), binding stoichiometry (n). Direct, quantitative, widely applicable.
Fluorescence Intercalator Displacement (FID) Assay Measures the displacement of a fluorescent probe from a nucleic acid by a competing ligand, leading to a decrease in fluorescence. nih.gov Relative binding affinity, identification of binding ligands. nih.gov High-throughput, sensitive, requires small sample amounts. nih.gov

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. herts.ac.uk | Conformational changes in macromolecules upon ligand binding. nih.govdntb.gov.ua | Sensitive to structural changes in biomolecules. scispace.com |

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating changes in the secondary and tertiary structure of chiral macromolecules, such as proteins and nucleic acids, upon ligand binding. herts.ac.uknih.govdntb.gov.ua CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light, which is sensitive to the three-dimensional structure of the macromolecule. herts.ac.uknih.gov

When a small molecule like this compound binds to a biomolecule, it can induce conformational changes in the target. nih.gov These structural alterations are reflected as changes in the CD spectrum of the macromolecule. For example, the interaction of a ligand with DNA can alter the characteristic CD signals of the DNA duplex, providing evidence for binding and offering insights into the binding mode (e.g., intercalation vs. groove binding). Similarly, changes in the CD spectrum of a protein in the far-UV region (190-250 nm) can indicate alterations in its secondary structure content (α-helix, β-sheet). dntb.gov.uanih.gov

X-ray Crystallography for Three-Dimensional Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound was not found in the search results, the crystal structure of a related compound, 10-benzyl-9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, provides insights into the types of structural features that can be elucidated. nih.govnih.gov In this structure, the central dihydropyridine (B1217469) ring adopts a flattened-boat conformation, and the substituent rings are nearly perpendicular to this central ring. nih.govnih.gov

The analysis of the crystal packing reveals how individual molecules of this compound would assemble in the solid state. This is governed by a variety of non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. researchgate.net Understanding these interactions is crucial as they can influence the physical properties of the compound, such as its melting point and solubility. The study of related acridone and heterocyclic structures shows that molecules often link together to form extended networks, such as chains or sheets. nih.govnih.govresearchgate.net For instance, in the crystal structure of 10-benzyl-9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, molecules are linked by C-H···O hydrogen bonds to form inversion dimers, which in turn form larger slabs. nih.govnih.gov

The planar aromatic core of the acridone moiety in this compound makes it highly susceptible to π–π stacking interactions. researchgate.net These interactions, where the electron-rich π systems of adjacent aromatic rings overlap, are a significant driving force in the formation of supramolecular assemblies. The specific geometry of the stacking (e.g., face-to-face or offset) can be determined from the crystallographic data.

Hydrogen bonds, although weaker than covalent bonds, also play a critical role in directing the crystal packing. researchgate.net In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, weaker C-H···O and C-H···π interactions are likely to be important. researchgate.net The carbonyl oxygen of the acridone ring can act as a hydrogen bond acceptor, while various C-H groups on the benzyl and acridine rings can act as donors. The interplay of these interactions dictates the final three-dimensional architecture of the crystal. rsc.orguky.edu

Table 2: Mentioned Compounds

Compound Name
This compound
9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine
10-methyl-9-phenylacridinium

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 10-(2-Methyl-benzyl)-10H-acridin-9-one at the electronic level. These methods provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For acridone (B373769) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine various electronic properties. nih.gov These studies help in understanding the molecule's conformation, such as the planarity of the acridone core and the orientation of the 2-methylbenzyl substituent. The electrostatic potential surface can also be mapped to identify regions that are electron-rich (negative potential) or electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative DFT Calculation Parameters for Acridone-like Scaffolds

ParameterTypical Value/MethodReference
FunctionalB3LYP nih.gov
Basis Set6-311G(d,p) nih.gov
ApplicationGeometry Optimization, Electronic Properties nih.gov

This table is interactive. Click on the headers to sort.

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for assessing the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For similar acridine (B1665455) compounds, the distribution of these orbitals is often localized on specific parts of the molecule, such as the fused ring system, which dictates its reactive behavior. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic view of this compound, particularly its interactions with biological macromolecules and its conformational flexibility over time.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand, such as this compound, to a target protein. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism at a molecular level. nih.gov For acridine derivatives, docking studies have been employed to investigate their interactions with targets like DNA and various enzymes. nih.govnih.gov The docking process yields a binding score, which estimates the binding affinity, and reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.net

Table 2: Key Aspects of Molecular Docking Studies

AspectDescriptionReference
Objective Predict ligand binding mode and affinity to a protein target. researchgate.net
Key Outputs Binding score, interaction types (e.g., H-bonds, hydrophobic). researchgate.net
Application Computer-assisted drug design, lead compound identification. nih.gov

This table is interactive. Click on the headers to sort.

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe the conformational changes of this compound and the stability of its complex with a biological target. nih.gov These simulations, often performed over nanoseconds, can reveal how the ligand and protein adapt to each other upon binding and the persistence of key interactions over time. nih.govbu.edu MD simulations are crucial for validating docking results and assessing the dynamic stability of the predicted binding poses. nih.gov They can uncover hidden binding sites and allosteric effects that are not apparent from static models. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational strategies used to identify novel bioactive compounds from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity.

For a compound like this compound, a pharmacophore model can be developed based on its structure and known active analogues. zuj.edu.jo This model then serves as a 3D query to search databases for other molecules that fit the pharmacophoric requirements, a process known as virtual screening. This approach is highly valuable in the early stages of drug discovery for identifying diverse chemical scaffolds with the potential for therapeutic activity. zuj.edu.jo The acridine core, common in many bioactive compounds, often forms a key part of such pharmacophore models. nih.gov

Development of Pharmacophore Hypotheses

Pharmacophore modeling is a critical step in understanding the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. In the context of acridin-9-one derivatives, including this compound, pharmacophore hypotheses have been developed to identify key molecular features.

One of the prominent pharmacophore models for this class of compounds was generated using the GALAHAD program. This model was built upon a training set of 26 acridin-9-one derivatives and identified several key features essential for their activity. These features include:

One hydrogen bond acceptor feature: This is typically associated with the carbonyl oxygen of the acridin-9-one core.

One hydrogen bond donor feature: This feature is often linked to a donor group on a substituent.

Three hydrophobic features: These are crucial for the molecule's interaction with nonpolar pockets within the target protein. The benzyl (B1604629) and methyl groups of this compound contribute significantly to these hydrophobic interactions.

The development of these hypotheses provides a rational basis for designing new molecules with potentially enhanced activity by ensuring they possess the correct spatial arrangement of these critical features.

Virtual Screening against Chemical Databases

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For acridin-9-one derivatives, pharmacophore models have been employed as 3D queries for such screening campaigns.

The pharmacophore model developed for this class of compounds was used to screen the Maybridge and NCI databases. This process involves filtering vast chemical libraries to select compounds that match the defined pharmacophoric features. The aim is to enrich the pool of potential "hits" that can then be subjected to further experimental testing. While specific outcomes for this compound in these screens are part of broader study sets, the use of such models demonstrates a key application in hit identification and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This approach is invaluable for predicting the activity of newly designed molecules before they are synthesized.

For this compound and its analogues, several QSAR studies have been conducted to understand how structural modifications influence their biological effects.

2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed for acridin-9-one derivatives. 2D-QSAR models correlate biological activity with 2D descriptors like physicochemical properties (e.g., logP, molar refractivity) and topological indices.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided deeper insights. These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease activity.

For instance, a CoMFA model for a series of acridin-9-one derivatives yielded a cross-validated q² value of 0.612 and a non-cross-validated r² of 0.982, indicating a robust and predictive model. The contour maps from these studies often highlight the importance of the substitution pattern on the acridin-9-one core, including the nature and position of the benzyl group.

Atom-Based and Field-Based QSAR Techniques

Field-based QSAR, on the other hand, utilizes the 3D molecular fields (steric and electrostatic) surrounding the molecules. A field-based QSAR model for acridin-9-one derivatives produced a statistically significant model with a q² of 0.81, demonstrating its strong predictive power. These models often corroborate the findings from pharmacophore analyses, emphasizing the importance of specific hydrophobic and electrostatic interactions for biological activity.

The insights gained from these comprehensive computational studies are pivotal for the rational design of novel acridin-9-one derivatives with improved therapeutic potential.

Biological Activity and Mechanistic Studies in Vitro and Target Oriented

The biological effects of acridone (B373769) derivatives are primarily attributed to their interactions with genetic material and related enzymes that regulate DNA topology and replication.

The flat, polyaromatic structure of acridone derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. nih.govmdpi.com This interaction is a hallmark of the acridone class and is considered a foundational element of their biological activity. nih.gov

DNA Intercalation Studies

The primary mode of noncovalent interaction between acridone derivatives and DNA is intercalation, driven by hydrophobic forces and the formation of stable complexes. mdpi.com This insertion of the planar acridone ring between adjacent base pairs in the DNA duplex can distort the helical structure, leading to functional consequences such as the inhibition of replication and transcription. researchgate.net

Studies on close structural analogues, such as 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives, have confirmed strong binding activity to calf thymus DNA (ctDNA). nih.gov This binding was detected using UV absorption and fluorescence quenching assays, indicating a direct interaction between the acridone derivative and the DNA molecule. nih.gov The efficiency of this interaction can be quantified by a binding constant (Kb), with higher values indicating stronger affinity. For some acridine-thiosemicarbazone derivatives, these constants have been determined, further supporting the DNA-binding capacity of the acridone scaffold. mdpi.com

DNA Binding and Spectroscopic Data for Acridine (B1665455) Derivatives

Compound TypeBinding Constant (Kb) (M-1)MethodReference
Acridine–thiosemicarbazone derivative (CL-07)4.75 × 104Spectroscopic Titration mdpi.com
3,9-Disubstituted acridines (Range)2.81–9.03 × 104Absorption Titration mdpi.com

While intercalation is the most documented noncovalent binding mechanism, acridone derivatives can also engage in other forms of DNA interaction. Notably, certain analogues have been shown to act as G-quadruplex stabilizing agents. nih.govresearchgate.net G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, such as those found in human telomeres. The stabilization of these structures by small molecules can interfere with critical cellular processes. Specifically, studies on 2,7-diamino-10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivatives identified them as potent ligands for telomeric G-quadruplex DNA. researchgate.net This interaction represents another significant noncovalent binding mode that contributes to the biological activity profile of this compound class.

Enzyme Inhibition Studies

The interaction of acridone derivatives with DNA often leads to the modulation of enzymes that use DNA as a substrate. This includes topoisomerases, which manage DNA topology, and telomerase, which maintains telomere length.

DNA topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov They are well-established targets for anticancer drugs. Acridine and acridone derivatives are widely recognized as inhibitors of both Topoisomerase I (Topo I) and Topoisomerase II (Topo II). nih.govmdpi.comnih.gov

Topo IIα, in particular, is highly expressed in proliferating cancer cells, making it an attractive therapeutic target. mdpi.com Some acridine derivatives have demonstrated potent inhibition of Topo IIβ with IC₅₀ values in the sub-micromolar range, comparable to the well-known anticancer agent doxorubicin. nih.gov The inhibition of Topo II typically involves the stabilization of a "cleavage complex," where the enzyme is covalently bound to the DNA, leading to double-strand breaks and cell death. mdpi.com

Interestingly, the mechanism of inhibition can vary. For some 3,9-disubstituted acridines, studies have shown that the inhibition of Topo I is a direct consequence of the compound binding to the DNA substrate, rather than the enzyme itself. mdpi.com Conversely, research on close analogues like 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives revealed potent DNA binding but only limited inhibitory activity against human Topo I, suggesting that their primary cytotoxic mechanism is DNA intercalation rather than direct enzyme poisoning. nih.gov

Topoisomerase IIB Inhibitory Activity of Selected Acridine Derivatives

CompoundTargetIC50 (µM)Reference
Acridine Derivative 8Topoisomerase IIB0.52 nih.gov
Acridine Derivative 9Topoisomerase IIB0.86 nih.gov
Doxorubicin (Reference)Topoisomerase IIB0.83 nih.gov

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is upregulated in the vast majority of cancer cells, allowing them to bypass normal cellular senescence. As mentioned, the guanine-rich sequences of telomeres can form G-quadruplex structures. researchgate.net

Acridone derivatives, including analogues of 10-benzyl-9(10H)-acridinone, have been identified as potent ligands that bind to and stabilize these telomeric G-quadruplexes. researchgate.net By locking the telomere end into this four-stranded conformation, the compound can effectively block the telomerase enzyme from accessing its substrate. This inhibition of telomerase function can lead to progressive telomere shortening and ultimately trigger apoptosis or senescence in cancer cells. researchgate.net

In addition to targeting nucleic acids and related enzymes, some acridone-based compounds may exert their effects through the modulation of protein kinases. nih.gov Protein kinases are a large family of enzymes that control a majority of cellular pathways, and their dysregulation is a common feature of cancer. ed.ac.uk The inhibition of specific kinases involved in cell proliferation, survival, and signaling is a major strategy in targeted cancer therapy. nih.gov While protein kinase inhibition is a documented activity for the broader acridone class, specific data detailing the activity of 10-(2-Methyl-benzyl)-10H-acridin-9-one or its close analogues against a panel of kinases is not prominently featured in the reviewed scientific literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no specific information available in the reviewed literature regarding the inhibitory activity of This compound against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). While the acridine scaffold is a known feature in many cholinesterase inhibitors, such as Tacrine and various functionalized tetrahydroacridines, research has not been published detailing the specific effects of the 2-methyl-benzyl substitution at the N-10 position on these enzymes.

Dihydrofolate Reductase Inhibition

No studies were found that investigate or report on the activity of This compound as an inhibitor of Dihydrofolate Reductase (DHFR). The literature on DHFR inhibitors focuses on other classes of molecules, known as antifolates, like methotrexate (B535133) and trimethoprim, and does not mention this specific acridinone (B8587238) derivative.

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

The capacity of This compound to inhibit P-glycoprotein (P-gp) or reverse multidrug resistance (MDR) has not been documented in the available scientific research. While acridine-based compounds have been explored as potential P-gp modulators to overcome MDR in cancer, specific data for this compound is absent.

Cellular Pathway Modulation in In Vitro Models

Antiproliferative Activity in Specific Cell Lines

There is no published data on the antiproliferative or cytotoxic activity of This compound against any specific cell lines. Research on related 10-benzyl-acridinone analogues has shown that substitutions on the benzyl (B1604629) ring significantly influence cytotoxicity; for example, 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone was found to be active against leukemia cell lines like CCRF-CEM, K562, and HL60. However, results for the 2-methyl derivative are not provided.

Investigation of Apoptosis Induction Pathways

No investigations into the apoptosis-inducing capabilities of This compound have been reported. Studies on other acridinone derivatives, such as certain acridinone-1,2,3-triazoles and 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone, have confirmed apoptosis induction through methods like Annexin V-FITC/PI staining, but this analysis has not been extended to the specific compound .

Cellular Uptake and Distribution Studies

Information regarding the cellular uptake and distribution of This compound is not available in the reviewed literature.

In Vitro Chemosensitization Effects

The ability of certain compounds to resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents is a significant area of research. Acridone derivatives, a class to which this compound belongs, have been investigated for their chemosensitization properties. The primary mechanism underlying this effect is often the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many MDR cancer cells and actively transports a wide range of anticancer drugs out of the cell. nih.gov

While specific studies on the chemosensitization effects of this compound are not extensively detailed in the provided search results, research on analogous N(10)-substituted-2-methoxyacridone derivatives has shown promising results. For instance, a series of these compounds was synthesized and evaluated for their ability to reverse vinblastine (B1199706) resistance in MDR cancer cells. nih.gov Several of these analogues demonstrated a greater ability to increase the accumulation of vinblastine in MDR cells compared to the standard modulator, verapamil. nih.gov This suggests that these compounds may act as competitors for P-gp, thereby inhibiting the efflux of chemotherapeutic drugs. nih.gov

The general principle of P-gp inhibition involves molecules that can bind to the transporter, often competitively with the anticancer drug, thus preventing the drug's expulsion. plos.orgnih.gov The development of potent and selective P-gp inhibitors is a key strategy to overcome MDR in cancer therapy. nih.gov Some P-gp inhibitors, such as zosuquidar (B1662489) and elacridar, have undergone clinical trials. nih.gov

Table 1: Examples of P-glycoprotein Inhibitors and their Mechanisms

InhibitorMechanism of ActionReference
VerapamilBlocks voltage-dependent L-type calcium channels; early P-gp inhibitor. nih.gov
ZosuquidarPotent and selective P-gp inhibitor. nih.gov
ElacridarPotent and specific P-gp inhibitor; modulates ATPase activity. nih.gov
Quinine HomodimersReversibly linked dimers that potently inhibit P-gp transport activity. nih.gov

Investigations into Other Specific Biological Targets

Beyond its potential role in cancer chemotherapy, the acridone scaffold has been explored for a variety of other biological activities.

Antimalarial Activity Mechanisms (e.g., Heme Polymerization Inhibition)

Acridine and acridinone derivatives have a historical connection to antimalarial therapy, with quinacrine, a 9-aminoacridine, being one of the first synthetic antimalarials. nih.gov A key mechanism of action for many antimalarial drugs, including chloroquine (B1663885), is the inhibition of heme polymerization. nih.gov During the blood stage of its lifecycle, the malaria parasite Plasmodium falciparum digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. nih.gov Inhibition of this detoxification process leads to the accumulation of toxic heme and parasite death. nih.gov

N-substituted acridinones have been designed and evaluated for their antimalarial properties. Some 10-N-substituted acridinones have been shown to act as potent chemosensitizers in chloroquine-resistant strains of P. falciparum. nih.gov For example, the compound 10-[6-(diethylamino)hexyl]acridin-9(10H)-one significantly potentiated the activity of chloroquine in a resistant strain. nih.gov Although specific data for this compound is not available, the general activity of this class of compounds suggests a potential for interaction with heme polymerization or other antimalarial targets.

Table 2: Antimalarial Activity of Selected Acridinone Derivatives

CompoundActivityMechanism/TargetReference
AcronycineModerate activity against P. falciparum.Not specified nih.gov
2-NitroacronycineImproved antimalarial activity compared to acronycine.Not specified nih.gov
10-[6-(diethylamino)hexyl]acridin-9(10H)-onePotent chloroquine-chemosensitizer in resistant P. falciparum.Not specified nih.gov
AtalaphillinineInhibited development of malaria parasites in vivo.Not specified nih.gov

Antibacterials and Antiparasitic Mechanisms

The broad biological activity of alkaloids and their derivatives extends to antibacterial and antiparasitic effects. nih.gov While specific studies on the antibacterial or antiparasitic mechanisms of this compound are not detailed in the provided results, the general class of acridone derivatives has been a source of compounds with such properties. For instance, acronycine, an acridinone alkaloid, has shown antiparasitic activity. nih.gov

The development of novel antimicrobial agents is crucial due to the rise of resistant strains. mdpi.com Various heterocyclic compounds, including those with a hydrazide-hydrazone moiety, have demonstrated a wide spectrum of bioactivity, including antibacterial and antifungal properties. mdpi.com

Enzymatic Targets Beyond Cancer-Related Pathways

As mentioned in the antiviral section, a significant non-cancer-related enzymatic target for acridone derivatives is the HCV NS3 helicase. nih.gov The discovery that an acridone derivative can inhibit this viral enzyme opens up a therapeutic avenue that is distinct from the anticancer applications of this chemical class. nih.gov The NS3 helicase is essential for the replication of the HCV genome, making it a prime target for the development of direct-acting antiviral agents. nih.govnih.gov

Structure Activity Relationship Sar Investigations

Influence of the N10-Substituent on Biological Activity

The substituent at the 10th position (N10) of the acridinone (B8587238) scaffold plays a pivotal role in modulating the biological activity of these compounds. Variations in the size, polarity, and steric bulk of this substituent can significantly impact cytotoxicity, enzyme inhibition, and other pharmacological effects.

The nature of the group attached to the N10 position, whether it be an alkyl chain or a benzyl (B1604629) group, profoundly influences the compound's biological profile.

Alkyl Groups: The length and functionality of alkyl chains at the N10 position are critical determinants of activity. Studies on N10-substituted acridone-2-carboxamide derivatives revealed that increasing the alkyl chain length from propyl to butyl resulted in a significant enhancement of anticancer activity against breast cancer cell lines. nih.gov For instance, N-propyl-substituted compounds showed good cytotoxicity, but N-butyl derivatives demonstrated even greater potency. nih.gov This suggests that an alkyl spacer at the N10 position is an essential structural feature for potent inhibitors of certain enzymes, such as the AKT kinase. nih.gov Furthermore, in a series of 10-N-substituted acridinones designed as antimalarial agents, alkyl side chains (ranging from two to eight carbons) terminating with a tertiary amino group were found to confer in vitro antimalarial activity and chemosensitizing properties. nih.gov

Benzyl Groups: The introduction of a benzyl group at the N10 position, as seen in 10-(2-Methyl-benzyl)-10H-acridin-9-one, has been a key strategy in developing potent antileukemic agents. A study focused on 10-benzyl-9(10H)-acridinones found that the substitution pattern on the benzene (B151609) ring of the benzyl group had a significant effect on cytotoxicity against CCRF-CEM leukemia cells. nih.gov The unsubstituted 10-benzyl-9(10H)-acridinone itself shows activity, but modifications to the benzyl ring can enhance this potency dramatically. nih.gov

Table 1: Effect of N10-Substituent on Anticancer Activity

Compound Series N10-Substituent Observation Reference
Acridone-2-carboxamides Propyl vs. Butyl Increased alkyl chain length from propyl to butyl enhanced anticancer activity. nih.gov
10-N-substituted acridinones Aminoalkyl chains Displayed antimalarial and chemosensitizing activity. nih.gov
10-Benzyl-9(10H)-acridinones Substituted Benzyl Substitution pattern on the benzyl ring significantly affects antileukemic cytotoxicity. nih.gov

The physicochemical properties of the N10-substituent, such as its polarity and steric dimensions, are key to its interaction with biological targets.

Polarity: The polarity of the N10-substituent can dictate the compound's activity. For example, 10-N-substituted acridinones bearing alkyl side chains with a terminal tertiary amino group showed significant chemosensitizing activity in malaria parasites. nih.gov However, when this polar, basic amino group was replaced with a non-polar chlorine atom, the chemosensitization activity was lost, highlighting the importance of the terminal group's ability to form specific interactions, likely involving hydrogen bonds. nih.gov In another study, the presence of polar methoxy (B1213986) groups on the N10-benzyl ring was found to be highly beneficial for antileukemic activity. nih.gov

Steric Hindrance: Steric factors, which relate to the size and shape of the substituent, also modulate activity. The observation that a butyl chain at the N10 position is more effective than a propyl chain suggests that a larger, more lipophilic group may facilitate better binding to the target site or improve membrane passage. nih.gov For N10-benzyl acridinones, the position of substituents on the benzyl ring (a steric consideration) is as important as their electronic nature. The superior activity of 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone over other isomers indicates a specific spatial requirement for optimal interaction with the biological target. nih.gov

Impact of Substituents on the Acridinone Aromatic Rings

Modifications to the tricyclic aromatic core of the acridinone system provide another avenue for fine-tuning biological activity. The electronic properties and position of these substituents can alter the molecule's ability to interact with DNA and proteins.

The electronic nature of substituents on the acridinone rings can either enhance or diminish biological potency by altering the electron density of the planar ring system.

Electron-Donating Groups (EDGs): These groups (e.g., -OCH3, -CH3, -NH2) increase the electron density of the aromatic rings. studypug.com Several studies have shown that the presence of EDGs on the acridinone scaffold is often beneficial for biological activity. One structure-activity analysis revealed that compounds with an EDG at the 7- or 8-position of the acridine (B1665455) moiety were more active, potentially due to more effective interaction with DNA. rsc.org Similarly, another study found that introducing electron-donating methyl groups at positions 2 and 7 of the acridone (B373769) ring led to a significant increase in DNA binding and biological activity. iajpr.com The introduction of electron-rich groups like triphenylamine (B166846) at the N10 position can create a donor-acceptor system, influencing the molecule's photophysical properties which can be relevant for its biological interactions. nih.govrsc.org

Electron-Withdrawing Groups (EWGs): These groups (e.g., -NO2, -Cl, -F) pull electron density away from the aromatic system. studypug.com The effect of EWGs can be context-dependent. For instance, in a series of acridone derivatives designed as acetylcholinesterase inhibitors, strong EWGs like nitro groups on a pendant benzyl group decreased activity. rsc.org Conversely, in a different series targeting the AKT kinase, an EWG (nitro, fluoro, or chloro) at the para-position of a phenyl ring attached to the N10-substituent significantly improved the inhibitory activity. nih.gov

Table 2: Influence of Electronic Groups on Acridinone Activity

Compound Series Substituent Type Position Effect on Activity Reference
Substituted Acridines Electron-Donating 7- or 8-position Increased anticancer activity rsc.org
N10-substituted Acridones Electron-Donating (CH3) 2- and 7-position Increased DNA binding iajpr.com
Acridone-based AKT inhibitors Electron-Withdrawing (NO2, F, Cl) 4-position of phenyl on N10-substituent Increased AKT inhibition nih.gov
Acridone-based AChE inhibitors Electron-Withdrawing (NO2) Pendant benzyl group Decreased AChE inhibition rsc.org

The specific location of a substituent on the acridinone core or its appendages can lead to vastly different biological outcomes. This positional isomerism is a key factor in SAR.

On the Acridinone Core: The position of substituents directly on the acridinone rings is critical. As mentioned, electron-donating groups at the 7- or 8-positions were found to be more effective than at other locations for anticancer activity. rsc.org Another study showed that substituting the acridone moiety at position 2 with a butyl group resulted in a more active compound against certain cancer cell lines compared to substitution with smaller ethyl or methyl groups. rsc.org This indicates that specific pockets in the biological target accommodate substituents at certain positions more favorably.

On the N10-Substituent: Positional isomerism on the N10-benzyl group also strongly modulates activity. In the study of 10-benzyl-9(10H)-acridinones, the compound 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone was identified as the most active compound, with an IC50 value of approximately 0.7 µM against CCRF-CEM cells. nih.gov Its activity was significantly greater than that of its isomers with methoxy groups at other positions, demonstrating a strict structural requirement for the placement of these groups on the benzyl ring to achieve optimal antileukemic effect. nih.gov

Correlation between Molecular Structure and DNA/Enzyme Binding Modes

The primary mechanism of action for many acridinone derivatives involves direct interaction with cellular macromolecules, particularly DNA and enzymes like topoisomerases. The molecular structure is the ultimate determinant of the nature and affinity of these interactions.

The defining structural feature of the acridinone scaffold is its large, planar, and aromatic tricyclic system. rsc.org This planarity is crucial for the molecule's ability to function as a DNA intercalator, where it inserts itself between the base pairs of the DNA double helix. iajpr.comnih.govnih.gov This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the acridinone and the DNA bases. rsc.orgnih.gov This process distorts the DNA structure, which can interfere with replication and transcription, and inhibit the function of DNA-processing enzymes like topoisomerases, ultimately leading to cell death in cancer cells. rsc.orgresearchgate.net

Quantitative structure-activity relationship (QSAR) studies have shown that hydrophobic and molecular symmetry properties are important for the antitumor activity of acridinones, while electronic and topological properties are key for the stabilization of DNA-duplexes. nih.gov Besides intercalation, acridinone derivatives can also bind to DNA through electrostatic interactions, particularly if they possess charged side chains. rsc.org

The binding to enzymes is also highly structure-dependent. Docking studies with acetylcholinesterase, for example, have shown that the acridone moiety can form π–π interactions with aromatic amino acid residues like tryptophan (Trp84) in the enzyme's active site. rsc.org Substituents on the acridinone core and at the N10 position provide additional points of contact, such as hydrogen bonds or van der Waals interactions, that can anchor the molecule and enhance its inhibitory potency. rsc.org The specific conformation and electronic distribution of the molecule, dictated by its complete substitution pattern, determines its fit within the binding pocket of a target enzyme. researchgate.netnih.gov

SAR for Chemosensitization and Multidrug Resistance Reversal

Research into acridone-based compounds has identified them as a promising scaffold for the development of agents that can reverse multidrug resistance (MDR), a significant challenge in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells. researchgate.net The core of the SAR for acridone derivatives lies in the strategic substitution at the N-10 position of the acridone nucleus, as well as modifications to the tricyclic ring system itself.

Studies on a series of N10-substituted-2-methyl acridone derivatives have shown that the nature of the substituent at the N-10 position is critical for their ability to reverse P-gp-mediated MDR. nih.gov While direct SAR data for this compound is limited in publicly available literature, the analysis of related N10-substituted acridones provides significant insights. For instance, the incorporation of an alkyl spacer with a terminal tertiary amine at the N-10 position has been shown to be a key structural requirement for potent MDR reversal. elsevierpure.comresearchgate.net

A study on N10-substituted-2-methyl acridones revealed that a compound with a four-carbon spacer between the acridone nitrogen and the terminal amine exhibited promising in-vitro anti-cancer activity and reversal of drug resistance. nih.gov This suggests that the length and flexibility of the side chain at the N-10 position play a crucial role in the interaction with P-gp. The presence of a basic tertiary nitrogen atom in the side chain is also considered an important contributor to P-gp inhibitory activity. nih.gov

In the context of this compound, the benzyl group at the N-10 position introduces a bulky, hydrophobic moiety. While this differs from the alkyl-amine chains mentioned above, the hydrophobic nature of the benzyl group could contribute to interactions with the hydrophobic regions of the P-gp binding pocket. The 2-methyl substitution on the benzyl ring may influence the conformational flexibility and steric profile of the molecule, potentially enhancing its binding affinity to the transporter. Research on multi-substituted benzyl acridone derivatives has indicated that substitutions on the benzyl ring can significantly impact biological activity. researchgate.netnih.gov

Furthermore, modifications to the acridone core itself can modulate activity. For example, the substitution of a hydrogen atom at the C-2 position with a bromine atom has been shown to increase cytotoxic and anti-MDR activities in a series of N(10)-substituted-2-bromoacridones. researchgate.net This highlights that a combination of optimal substitutions on both the acridone ring and at the N-10 position is necessary for potent chemosensitizing effects.

Table 1: SAR Insights for N10-Substituted Acridones in MDR Reversal

Structural FeatureObservationImplication for this compound
N-10 Substituent Alkyl chains with a terminal tertiary amine show activity. nih.govelsevierpure.comThe N-benzyl group provides a hydrophobic anchor, differing from the more flexible alkyl-amine chains.
Alkyl Spacer Length A four-carbon spacer is optimal in some series. nih.govThe direct attachment of the benzyl group represents a more rigid linkage.
Terminal Amine A basic tertiary amine is often beneficial for P-gp inhibition. nih.govThe subject compound lacks this feature, suggesting a different binding mode or mechanism.
Benzyl Group Substitution Substitutions on the benzyl ring affect biological activity. researchgate.netnih.govThe 2-methyl group likely influences the steric and electronic properties, potentially impacting P-gp interaction.
Acridone Core Substitution Halogenation (e.g., at C-2) can enhance activity. researchgate.netThe unsubstituted acridone core of the subject compound may have a different activity profile compared to substituted analogs.

Pharmacophore Feature Elucidation and Structural Requirements for Activity

The development of a pharmacophore model for acridone-based P-gp inhibitors is essential for designing new and more effective MDR reversal agents. A general pharmacophore for P-gp inhibitors often includes hydrophobic regions and hydrogen bond acceptors/donors. nih.gov

For acridone derivatives, the key pharmacophoric features can be summarized as follows:

Aromatic/Hydrophobic Core: The planar, tricyclic acridone ring system serves as a crucial hydrophobic scaffold that can interact with the large, hydrophobic binding pocket of P-gp. This interaction is a common feature among many P-gp substrates and inhibitors. nih.gov

Hydrogen Bond Acceptor: The carbonyl group at the C-9 position of the acridone ring acts as a hydrogen bond acceptor, which is a common feature in many P-gp inhibitor pharmacophores.

N-10 Substituent: The substituent at the N-10 position is a key determinant of activity and provides a vector for introducing additional pharmacophoric features.

Hydrophobic Moiety: In the case of this compound, the 2-methylbenzyl group provides a significant hydrophobic feature that can occupy a hydrophobic sub-pocket within the P-gp binding site. The substitution pattern on the benzyl ring is critical, as it can influence the orientation and binding affinity. researchgate.net

Basic Nitrogen Center: In other series of acridone-based MDR modulators, a protonatable tertiary amine at the terminus of an alkyl chain at the N-10 position is a key feature. elsevierpure.comnih.gov This positively charged center can form ionic interactions or hydrogen bonds with the transporter. The absence of this feature in this compound suggests that its interaction with P-gp may be primarily driven by hydrophobic and van der Waals forces.

Quantitative structure-activity relationship (QSAR) studies on other P-gp inhibitors have highlighted the importance of lipophilicity and molecular size for effective MDR reversal. nih.gov The bulky and lipophilic nature of the 2-methylbenzyl group in this compound aligns with these general requirements for P-gp inhibition.

Table 2: Pharmacophoric Features of Acridone-Based P-gp Inhibitors

Pharmacophore FeatureDescriptionRelevance to this compound
Hydrophobic Core The tricyclic acridone ring system.Provides the essential planar hydrophobic structure for binding to P-gp.
Hydrogen Bond Acceptor The carbonyl oxygen at C-9.Can form a hydrogen bond with amino acid residues in the P-gp binding site.
N-10 Hydrophobic Group A bulky, lipophilic substituent at the N-10 position.The 2-methylbenzyl group serves this role, contributing to hydrophobic interactions.
Aromatic Feature The benzyl ring itself.Can participate in π-π stacking interactions within the binding pocket.
Steric Feature The 2-methyl group on the benzyl ring.Influences the conformation and fit of the molecule within the binding site.

Advanced Research Methodologies and Future Directions

Development of Acridinone (B8587238) Derivatives as Chemical Probes

The unique structure of the acridone (B373769) nucleus, which contains an electron-donating amine and an electron-withdrawing carbonyl group within its central ring, provides excellent photostability and luminescence. rsc.org This makes acridone derivatives, including 10-(2-Methyl-benzyl)-10H-acridin-9-one, highly suitable for use as chemical probes. These probes are designed to detect and visualize specific molecules or environmental conditions within complex systems.

Acridone derivatives are prime candidates for developing fluorescent probes for biological imaging. rsc.org Their planar structure allows them to intercalate with nucleic acids like DNA, making them useful for targeting and imaging cell nuclei. researchgate.netnih.govscbt.com The strong and stable fluorescence of the acridone core provides a reliable signal for various microscopic techniques. nih.gov

Researchers have successfully designed acridone-based probes for detecting crucial bioactive species. For instance, small-molecule fluorescent probes based on the 9(10H)-acridone moiety have been developed for sensing nitric oxide (NO), a vital signaling molecule in many physiological and pathological processes. mdpi.comnih.govnih.govresearchgate.net These probes often work through a reaction between a diamino-functionalized acridone and NO, which forms a triazole derivative and leads to a significant increase in fluorescence intensity. nih.govresearchgate.net This "turn-on" mechanism allows for clear visualization of NO levels in living cells. researchgate.net

Furthermore, the sensitivity of acridone's fluorescence to the local environment has been exploited to create probes that can map intracellular polarity and viscosity, providing insights into the state of cellular microenvironments like lipid droplets. researchgate.net The development of such probes is crucial for understanding cellular dynamics and disease progression. rsc.orgrsc.org

Beyond biological imaging, acridone derivatives are instrumental in the creation of chemosensors for detecting specific ions. nih.gov The design of these sensors leverages the interaction between the acridone scaffold and the target analyte, which results in a measurable change in color or fluorescence. nih.govrsc.org

A significant area of research has been the development of acridone-based sensors for fluoride (B91410) anions, which are important in both biological and environmental contexts. nih.govroyalsocietypublishing.org Acridinedione derivatives, for example, have been shown to be highly selective chemosensors for fluoride ions. nih.govrsc.org The sensing mechanism often involves the abstraction of an N-H proton from the acridone derivative by the fluoride ion, triggering a distinct color change from colorless to yellow and a corresponding change in the fluorescence signal. nih.govrsc.org

Similarly, acridone derivatives have been functionalized to selectively detect various metal ions. nih.gov By incorporating specific binding sites, such as crown ethers, into the acridone structure, researchers have created fluorescent chemosensors that can selectively respond to metal ions like Fe³⁺ and Ni²⁺, with detection limits low enough for monitoring drinking water quality. nih.gov The ability to tune the N-substituent, such as the 2-methylbenzyl group in this compound, offers a pathway to modulate the binding affinity and selectivity of these sensor systems.

Acridone Derivative Type Target Analyte Sensing Mechanism Observed Change References
AcridinedioneFluoride (F⁻)NH Proton AbstractionColorimetric (Colorless to Yellow) & Fluorescent nih.govrsc.org
Acridine-thiosemicarbazoneFluoride (F⁻)'Turn-on' FluorescenceColor change and increased fluorescence nih.govroyalsocietypublishing.org
Acridinium BoraneFluoride (F⁻)Fluoride BindingColorimetric (Yellow to Orange) & Electrochemical Shift nsf.gov
Functionalized Acridine (B1665455)Iron (Fe³⁺)Selective BindingFluorescence Quenching nih.gov
Functionalized AcridineNickel (Ni²⁺)Selective BindingFluorescence Enhancement nih.gov
Diamino-acridoneNitric Oxide (NO)Reaction & Triazole FormationFluorescence 'Turn-on' (5-fold increase) mdpi.comnih.gov

Exploration in Materials Science and Advanced Applications

The inherent electronic and photophysical properties of the acridone scaffold make it a valuable component in the field of materials science, particularly for applications involving light emission and absorption.

Acridone derivatives are extensively investigated for their use in organic light-emitting diodes (OLEDs). wikipedia.org Their rigid structure and high thermal stability are advantageous for creating durable electronic devices. In OLEDs, acridone-based molecules can function as highly efficient host materials in the emissive layer. researchgate.netgoogle.com They can also be designed as emitters themselves, particularly those exhibiting thermally activated delayed fluorescence (TADF). ias.ac.inrsc.org

The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, significantly boosting the internal quantum efficiency. Acridone derivatives designed with donor-acceptor structures can achieve a small energy gap between their singlet and triplet states, which is a key requirement for efficient TADF. ias.ac.in For example, an acridone-naphthylamine derivative was shown to have a delayed fluorescence lifetime of 176 µs and was used to fabricate OLEDs with an intensity of approximately 17,000 cd/m². ias.ac.in The strategic substitution at the N-10 position, as seen in this compound, is a common approach to tune the electronic properties and optimize charge transport balance, leading to improved device performance, including higher efficiency and longer operational lifespan. google.com

Acridone-Based Material Function in OLED Key Performance Metric Emission Color References
Acridone-Naphthylamine (D-A-D)TADF EmitterIntensity: ~17,000 cd/m²Green ias.ac.in
10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-oneHost MaterialHigh Thermal StabilityGreen (Phosphorescent) researchgate.net
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-oneTADF EmitterEQE: 30.6%, PE: 109.9 lm W⁻¹Yellow rsc.org
Pyridine-Substituted AcridoneTADF EmitterEQE: up to 26.8%Sky-Blue researchgate.net

EQE: External Quantum Efficiency; PE: Power Efficiency; TADF: Thermally Activated Delayed Fluorescence

Historically, acridine derivatives were among the first synthetic compounds used as dyes and pigments. royalsocietypublishing.orgwikipedia.org Their planar aromatic structure is responsible for their ability to absorb and emit light, resulting in vibrant colors. Acridine Orange, for example, is a well-known fluorescent dye used extensively in biology as a nucleic acid-selective stain. scbt.comwikipedia.org

While many early acridine dyes were found to have poor lightfastness, limiting their commercial use in textiles, they remain relevant in niche applications. wikipedia.org The strong fluorescence and chemical stability of the acridone core make it a valuable chromophore. Derivatives can be used as fluorescent markers and are crucial in the development of photochemical and photophysical processes for light-activated materials. scbt.comresearchgate.net The synthesis of various substituted acridones continues to be of interest for creating new materials with specific color and fluorescence properties for industrial and research purposes. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of N-substituted acridones, such as this compound, has traditionally been achieved through methods like the Ullmann condensation. ptfarm.plscribd.com This reaction typically involves the copper-catalyzed coupling of an N-phenylanthranilic acid derivative, which then undergoes cyclization in the presence of a strong acid to form the acridone ring. ptfarm.plnih.gov N-alkylation or N-arylation at the 10-position is a subsequent or integrated step to introduce substituents like the benzyl (B1604629) group. nih.govnih.govacs.org

Modern synthetic chemistry has focused on improving these traditional methods by developing more efficient and environmentally friendly protocols. nih.gov These "green chemistry" approaches aim to reduce waste, avoid harsh reagents, and lower energy consumption. Innovations include:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times and often improve product yields for the synthesis of acridone derivatives. jocpr.com One method describes the efficient cyclic condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst in a microwave reactor. jocpr.com

Novel Catalytic Systems : Research has moved beyond stoichiometric copper powder to using soluble copper catalysts with specific ligands (e.g., proline, diamines) that facilitate the Ullmann reaction under milder conditions. nih.govresearchgate.net

One-Pot Reactions : Multi-component, one-pot syntheses are being developed to construct the acridone scaffold efficiently. researchgate.net For example, a three-component reaction followed by a microwave-assisted thermal cyclization has been used to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, streamlining the process and reducing the need for intermediate purification steps. nih.gov

Alternative Solvents and Conditions : Efforts are being made to replace high-boiling, toxic solvents like nitrobenzene (B124822) or DMF. wikipedia.org Some modern Ullmann-type reactions have been successfully performed in more benign solvents like water or deep eutectic solvents. acs.org A recently reported method uses the base-promoted decomposition of DMF to generate dimethylamine (B145610) in situ for nucleophilic aromatic substitution, providing a more convenient and economical route to certain substituted acridones. nih.gov

These advancements not only make the synthesis of compounds like this compound more accessible and sustainable but also open up pathways to a wider variety of new derivatives with tailored properties for advanced applications.

Integrated Computational and Experimental Approaches for Discovery

The modern drug discovery pipeline for acridinone analogs relies heavily on the integration of computational chemistry and experimental validation to efficiently identify and optimize lead compounds. nih.gov This synergy allows researchers to rationalize drug synthesis, predict biological activity, and understand complex molecular interactions before committing to resource-intensive laboratory work. hkbpublications.com

A typical workflow begins with computational modeling to screen large libraries of virtual compounds or to design novel derivatives. ijpsjournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of acridinone derivatives with their biological activity, such as antitumor or antiviral effects. hkbpublications.comnih.gov For instance, QSAR analyses have successfully modeled the relationships between molecular descriptors of acridinones and their antileukemia activity or their ability to stabilize DNA duplexes. nih.gov These studies have highlighted that properties like hydrophobicity, molecular symmetry, and electronic characteristics are crucial for the antitumor action of these compounds. nih.gov

Molecular docking is another cornerstone of the computational approach, used to predict how acridinone derivatives bind to specific biological targets like enzymes or DNA structures. ijpsjournal.comrsc.org These simulations provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the target protein. rsc.org For example, docking studies were instrumental in investigating bis-acridone derivatives as potential topoisomerase IIβ inhibitors, revealing promising ligand-protein binding interactions for several compounds. ijpsjournal.com

The predictions and hypotheses generated from these in silico models are then tested experimentally. This involves the chemical synthesis of the most promising candidates, like various 10-benzyl-9(10H)-acridinones, followed by in vitro biological evaluation. nih.govjocpr.com A study on novel 10-benzyl-9(10H)-acridinones synthesized and tested for antileukemic activity found that the substitution pattern on the benzyl group significantly impacted cytotoxicity, with 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone emerging as a highly active compound. nih.gov The experimental results, in turn, provide crucial data to refine and improve the predictive power of the computational models, creating a feedback loop that accelerates the discovery process. nih.gov

Molecular dynamics (MD) simulations further bridge the gap between static computational models and dynamic biological systems. ijpsjournal.comrsc.org MD simulations can assess the stability of a ligand-protein complex over time, providing a more realistic view of the molecular interactions. ijpsjournal.comnih.govresearchgate.net This was demonstrated in the study of bis-acridone derivatives, where MD simulations were used to validate the stability of the compounds within the topoisomerase II active site. ijpsjournal.com Similarly, MD simulations supported the preferential binding of a newly synthesized acridone derivative, AcridPyMe, to the G-quadruplex DNA structure of the MYC oncogene, corroborating biophysical data. rsc.orgnih.gov

This iterative cycle of computational prediction, chemical synthesis, and biological testing has become a powerful and indispensable strategy in the development of new acridinone-based therapeutic agents. newhaven.edu

Future Research Directions for Acridinone Analogs

The therapeutic potential of the acridinone scaffold is far from exhausted, with several promising avenues for future research. nih.gov A primary focus remains on the development of novel anticancer agents, driven by the known ability of acridones to act on various clinically proven molecular targets. nih.govamsterdamumc.nl

Targeting Oncogenes and Drug Resistance: Future research will likely concentrate on designing acridone derivatives that can selectively target specific oncogenes and overcome mechanisms of drug resistance. nih.govresearchgate.net G-quadruplexes (G4s), which are specialized DNA structures found in telomeres and the promoter regions of oncogenes like MYC, are a particularly attractive target. rsc.orgnih.gov The planar structure of acridone is well-suited for stabilizing these G4 structures, thereby inhibiting gene expression. nih.gov The development of new cationic acridones that show selectivity for G-quadruplexes over duplex DNA is a promising strategy for creating novel anticancer therapies. rsc.org Furthermore, designing acridones that can inhibit or evade ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance, is a critical goal. researchgate.net

Expanding Therapeutic Applications: Beyond cancer, the acridinone framework is being explored for other diseases. rsc.orgresearchgate.net Acridone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. rsc.org Docking studies have shown that acridone-triazole hybrids can interact effectively with key residues in the active site of AChE. rsc.org Additionally, some derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) RNA replication process, opening another avenue for antiviral drug development. jocpr.com

Novel Molecular Architectures and Conjugates: The synthesis of novel molecular architectures based on the acridinone core is a key area of future development. This includes creating bis-acridone analogs, where two acridone units are linked, which may lead to enhanced DNA binding or improved target engagement. ijpsjournal.comnih.gov Another approach is the creation of acridone-hybrid molecules, where the acridone scaffold is conjugated with other pharmacologically active moieties, such as peptides or sulfonamides, to create multifunctional drugs with improved selectivity and efficacy. rsc.orgnih.gov

Materials Science Applications: The unique photophysical properties of the acridinone ring system are also being harnessed in materials science. nih.govresearchgate.net Due to their high fluorescence quantum yields, acridone derivatives are being developed as advanced host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.net The goal is to design acridone-based materials with high triplet energy and good thermal and morphological stability, which are crucial for creating highly efficient and durable lighting and display technologies. researchgate.net

Q & A

Q. What are the established synthetic routes for 10-(2-Methyl-benzyl)-10H-acridin-9-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using polyphosphoric acid (PPA) at 120–130°C, as demonstrated for analogous acridinones . Microwave-assisted synthesis is another efficient method, where intermediates like 2-acetylacridin-9(10H)-one react with aryl aldehydes in ethanol under basic conditions (e.g., KOH) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification typically involves precipitation with water, vacuum filtration, and washing with solvents like chloroform/methanol mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, methylbenzyl protons appear as a singlet (~2.3 ppm), while acridinone aromatic protons show distinct splitting patterns .
  • X-ray Crystallography : Resolve crystal structures using software like SHELXL97 or APEX2. Parameters such as bond angles and torsion angles validate the spatial arrangement of the 2-methylbenzyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–13). Quantify solubility via UV-Vis spectroscopy at λmax for acridinones (~350–400 nm) .
  • Stability : Conduct accelerated stability studies using HPLC to monitor degradation products under heat (40–60°C) and light exposure. Compare retention times with synthetic standards .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing. For example, if MIC values conflict, re-test using the same bacterial strains and growth media .
  • Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target binding. Molecular dynamics simulations can explain discrepancies in activity due to conformational flexibility .

Q. How can computational methods enhance the understanding of this compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding charge-transfer interactions .
  • QSPR Modeling : Correlate substituent effects (e.g., methylbenzyl group) with photophysical properties (e.g., fluorescence quantum yield) using software like Gaussian or COSMO-RS .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with proteins (e.g., DNA topoisomerases). Fit data to Langmuir isotherms to calculate KD values .
  • Fluorescence Quenching : Monitor changes in acridinone’s intrinsic fluorescence upon binding to DNA or enzymes. Stern-Volmer plots quantify quenching constants and binding modes .

Q. How can researchers address inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the methylbenzyl CH3 and acridinone carbonyl confirm substitution patterns .
  • Cross-Validation : Compare experimental IR stretches (e.g., C=O at ~1670 cm1^{-1}) with computational vibrational spectra from DFT .

Methodological Best Practices

  • Data Validation : Ensure reproducibility by repeating experiments ≥3 times. Use internal standards (e.g., deuterated solvents for NMR) and reference materials for instrument calibration .
  • Ethical Reporting : Disclose synthetic yields, purity (HPLC ≥95%), and any unanticipated side products (e.g., oxidation byproducts) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.